molecular formula C7H10N4 B1525377 3-Cyclopropyl-6-hydrazinylpyridazine CAS No. 1315366-19-8

3-Cyclopropyl-6-hydrazinylpyridazine

Cat. No.: B1525377
CAS No.: 1315366-19-8
M. Wt: 150.18 g/mol
InChI Key: ZAYUKNGGBCPGAI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-hydrazinylpyridazine is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol It is characterized by the presence of a cyclopropyl group and a hydrazinyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine typically involves the reaction of cyclopropylamine with 6-chloropyridazine under hydrazine conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Cyclopropylamine: reacts with in the presence of .

  • The reaction mixture is heated to reflux for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-hydrazinylpyridazine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted hydrazinyl derivatives.

Scientific Research Applications

3-Cyclopropyl-6-hydrazinylpyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-hydrazinylpyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-6-aminopyridazine
  • 3-Cyclopropyl-6-methylpyridazine
  • 3-Cyclopropyl-6-ethoxypyridazine

Uniqueness

3-Cyclopropyl-6-hydrazinylpyridazine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

(6-cyclopropylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-9-7-4-3-6(10-11-7)5-1-2-5/h3-5H,1-2,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYUKNGGBCPGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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